Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate
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Overview
Description
Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate typically involves the reaction of phosphonates with aromatic compounds under specific conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of dimethyl phosphite with 4-methoxybenzyl chloride in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts can significantly enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other materials
Mechanism of Action
The mechanism by which dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. This interaction can lead to the inhibition of enzymes or the modification of biological pathways. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- Triphenyl phosphite
Uniqueness
Dimethyl [(4-methoxyphenyl)(diphenyl)acetyl]phosphonate is unique due to its complex aromatic structure and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
61565-65-9 |
---|---|
Molecular Formula |
C23H23O5P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-(4-methoxyphenyl)-2,2-diphenylethanone |
InChI |
InChI=1S/C23H23O5P/c1-26-21-16-14-20(15-17-21)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22(24)29(25,27-2)28-3/h4-17H,1-3H3 |
InChI Key |
UKDBWYFARRLVRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)P(=O)(OC)OC |
Origin of Product |
United States |
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